Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling Reaction: The final step involves coupling the pyrrolidinone and thiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidinone and thiazole rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
Thiophene Derivatives: Compounds like thiophene-2-carboxylate share the thiazole ring structure but differ in other functional groups.
Uniqueness
Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, which confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O5S/c1-4-27-18(25)16-11(2)20-19(28-16)21-17(24)12-9-15(23)22(10-12)13-5-7-14(26-3)8-6-13/h5-8,12H,4,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
UXLMFXGBKQRDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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